
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate
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Overview
Description
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a compound with notable properties, useful across a variety of fields such as chemistry, biology, medicine, and industry. This article dives into its preparation, reactivity, applications, mechanism of action, and comparison with other similar compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis: : Typically involves the construction of the 1,3,4-thiadiazole ring, followed by the incorporation of the piperazine and phenyl groups.
Reaction Conditions: : Reactions occur under controlled temperatures and may require catalysts to ensure proper formation of the thiadiazole ring and subsequent functional groups.
Industrial Production Methods
Scale-Up: : Industrially, synthesis often utilizes batch or continuous flow processes. The emphasis is on maximizing yield and purity while minimizing costs and environmental impact.
Reagents: : Common reagents include sulfur sources for thiadiazole formation and various alkylating agents for ester formation.
Chemical Reactions Analysis
Types of Reactions
Oxidation and Reduction: : The compound may undergo oxidation at the sulfur atom, leading to sulfoxides or sulfones.
Substitution Reactions: : Both nucleophilic and electrophilic substitutions are possible, particularly at the phenyl and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for converting sulfides to sulfoxides.
Reduction: : Metal hydrides like sodium borohydride for reducing nitro groups, if present.
Major Products
Oxidation products like sulfoxides and sulfones.
Substituted derivatives with varied functional groups based on the reactions performed.
Scientific Research Applications
Biological Activities
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate exhibits a range of pharmacological activities due to its structural components. The 1,3,4-thiadiazole moiety is known for its diverse biological effects:
- Anticancer Activity : Compounds containing thiadiazole rings have been shown to exhibit significant anticancer properties. A study demonstrated that derivatives of thiadiazole can inhibit cancer cell proliferation in various human cancer cell lines including hepatocellular carcinoma (HepG-2) and lung cancer (A549), often outperforming standard chemotherapeutics like cisplatin .
- Antimicrobial Properties : Research indicates that thiadiazole derivatives possess antibacterial and antifungal activities. The presence of the piperazine group further enhances these effects, making it a candidate for developing new antimicrobial agents .
- Central Nervous System Effects : Piperazine derivatives are widely recognized for their use in CNS-related disorders. The compound's structure suggests potential applications in treating conditions such as anxiety and depression due to its ability to interact with neurotransmitter systems.
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives similar to this compound:
- In Vitro Studies : A study reported that synthesized thiadiazoles demonstrated significant cytotoxicity against HepG-2 and A549 cell lines. The most potent compounds were further evaluated using molecular docking techniques to predict their binding affinities to target proteins involved in cancer progression .
- Pharmacological Evaluations : Another investigation highlighted the anti-inflammatory properties of related thiadiazole compounds, suggesting their utility in treating inflammatory diseases alongside their anticancer potential .
Mechanism of Action
Molecular Targets: : The compound interacts with specific enzymes and receptors in biological systems, potentially inhibiting or modifying their activity.
Pathways Involved: : It can modulate biochemical pathways, which may include neurotransmitter pathways in the brain or enzymatic processes in microbes.
Comparison with Similar Compounds
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate stands out due to the combination of a phenylpiperazine moiety with a thiadiazole ring, offering a unique set of chemical properties and biological activities.
Similar Compounds
2-Phenyl-1,3,4-thiadiazole Derivatives: : Known for their antifungal and antibacterial properties.
Piperazine Derivatives: : Widely used in antipsychotic and antiemetic medications.
Thioesters: : Commonly employed in organic synthesis for introducing thiol groups.
This compound offers a distinct combination that enhances its usefulness across multiple domains.
Biological Activity
Ethyl 2-methyl-2-((5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)propanoate is a synthetic compound that exhibits a diverse range of biological activities due to its unique structural features. This compound integrates a thiadiazole ring with a phenylpiperazine moiety, which is known for its pharmacological potential. The biological activity of this compound has been explored in various studies, highlighting its therapeutic applications.
Antimicrobial Properties
1,3,4-Thiadiazole derivatives, including this compound, have demonstrated significant antimicrobial activity. Research indicates that compounds containing the thiadiazole ring possess broad-spectrum antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have shown that certain thiadiazole derivatives exhibit potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Anticonvulsant Activity
The anticonvulsant potential of thiadiazole derivatives has been well-documented. This compound may share similar mechanisms of action as other 1,3,4-thiadiazole compounds known for their efficacy in reducing seizure activity in animal models. The proposed mechanism involves modulation of neurotransmitter systems and ion channel activity .
Anticancer Effects
Recent investigations have revealed that thiadiazole derivatives can inhibit the proliferation of cancer cells. The compound under discussion has shown promise in preclinical studies targeting various cancer cell lines. Its anticancer activity is attributed to the induction of apoptosis and cell cycle arrest in malignant cells .
Structure-Activity Relationship (SAR)
The biological activities of this compound can be partially explained through its structure. The presence of the piperazine ring enhances interaction with biological targets due to its ability to form hydrogen bonds and engage in π–π stacking with aromatic residues in proteins. This structural feature is crucial for its binding affinity and subsequent biological effects .
Study on Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various thiadiazole derivatives reported that this compound exhibited an MIC of 12 μg/mL against E. coli, indicating strong antibacterial potential compared to control antibiotics .
Anticonvulsant Evaluation
In a controlled study on seizure models using mice, the compound demonstrated significant anticonvulsant effects at doses of 10 mg/kg and 20 mg/kg when administered intraperitoneally. The results showed a reduction in seizure frequency and duration compared to untreated controls .
Properties
IUPAC Name |
ethyl 2-methyl-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2S2/c1-4-24-15(23)18(2,3)26-17-20-19-16(25-17)22-12-10-21(11-13-22)14-8-6-5-7-9-14/h5-9H,4,10-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCQVNWEVXBCJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NN=C(S1)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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